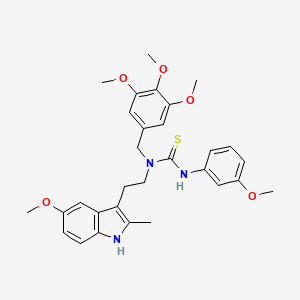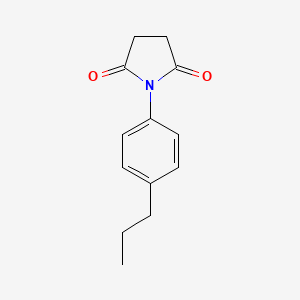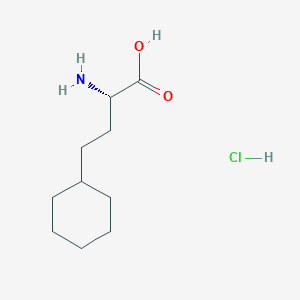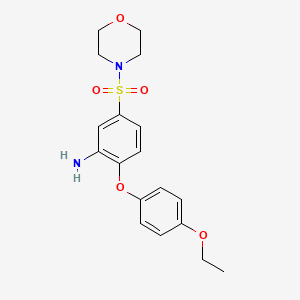
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Activities
The compound, being a part of sulfonamide and amide derivatives that incorporate the piperazine ring and imidazo[1,2-b]pyridazine moiety, has been synthesized and explored for its biological activities. These derivatives have demonstrated in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. This highlights the compound's potential as a basis for developing new antimicrobial and antimalarial agents (A. Bhatt, R. Kant, R. Singh, 2016).
Anticancer Potential
Another significant application is in cancer research, where derivatives of the compound have been synthesized and tested for their antiproliferative effects against human cancer cell lines. Some derivatives showed promising activity, suggesting potential for further investigation as anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Antibacterial and Antitubercular Activities
Compounds analogous to the main chemical structure, possessing different heterocyclic nuclei like pyrimidine, pyrazine, or pyridazine, have been synthesized and shown good antitubercular activity in vitro . This underscores the versatility of the compound's core structure in generating derivatives with potent biological activities, including antibacterial and antitubercular effects (N. Desideri, F. Manna, M. L. Stein, F. Arena, E. Luraschi, E. Cifra, 1980).
Pyridazinium Salt Formation and Rearrangement
The compound's chemical framework facilitates unexpected reactions and product formations, such as the synthesis of mesoionic pyridazinium sulfonates. This demonstrates its utility in exploring novel chemical reactions and understanding molecular rearrangements, potentially leading to new materials or catalysts (O. Simonsen, E. Fanghänel, B. Iversen, F. Larsen, 1994).
Drug Synthesis and Development
In the pharmaceutical sciences, the compound's derivatives have been employed in the synthesis of various pharmacologically active molecules. For instance, the synthesis of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives showcases the compound's relevance in developing new drugs and understanding their mechanisms of action (Jean-Christophe Hannachi, J. Vidal, J. Mulatier, A. Collet, 2004).
Propiedades
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-3-18-7-9-19(10-8-18)31(29,30)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-20-6-4-5-17(2)23-20/h4-12H,3,13-16H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGBZKCCCACSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)
![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)


![7-Chloro-1-(4-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813547.png)
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]ethanone](/img/structure/B2813548.png)
![6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2813550.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
![5-(4,6-Dimethylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2813552.png)



oxy]methyl})phosphinic acid](/img/structure/B2813561.png)